molecular formula C23H21BrN2O2S B1193588 SGC6870N

SGC6870N

Cat. No.: B1193588
M. Wt: 469.397
InChI Key: NIPTUMFVYBXSMZ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC6870N is a negative control for SGC6870 (GLXC-21306).

Scientific Research Applications

Scientific Research Applications

  • Selectivity Assessment :
    • In a study assessing the selectivity of SGC6870 and SGC6870N against various methyltransferases, SGC6870 was shown to potently inhibit PRMT6 without significantly affecting other methyltransferases at concentrations of 1 and 10 μM. In contrast, this compound did not exhibit significant inhibition across a panel of 33 methyltransferases, including PRMT6, confirming its role as a negative control .
  • Cellular Assays :
    • The cellular potency of SGC6870 was evaluated in HEK293T cells, where it effectively reduced levels of specific methylation markers associated with PRMT6 activity. Conversely, this compound did not significantly alter these markers at concentrations up to 10 μM but showed some toxicity at higher concentrations (30 μM) . This characteristic reinforces its utility in distinguishing specific effects attributed to PRMT6 inhibition.
  • Growth Inhibition Studies :
    • Both SGC6870 and this compound were tested for their effects on cell growth across various cell lines (HEK293T, PNT2, and MCF-7). Neither compound exhibited significant toxicity at concentrations up to 10 μM, indicating that they can be safely used in cellular studies without affecting cell viability .

Data Tables

Parameter SGC6870 This compound
Inhibition of PRMT6Potent (IC50 ~ 0.9 μM)No significant inhibition
Other MethyltransferasesMinimal inhibitionNo significant inhibition
Cellular Toxicity (10 μM)Not significantNot significant
Cellular Toxicity (30 μM)Not testedSignificant

Case Studies

  • Chemical Biology Research :
    • In research exploring the physiological roles of PRMT6, this compound was utilized alongside SGC6870 to delineate specific pathways influenced by PRMT6 activity. The absence of inhibitory effects from this compound allowed researchers to attribute changes in cellular behavior directly to the action of SGC6870 .
  • Validation Experiments :
    • A study investigating adipogenesis utilized both compounds to confirm that observed effects on gene expression were due to PRMT6 inhibition by SGC6870. The lack of response from cells treated with this compound provided critical validation for the experimental design .

Properties

Molecular Formula

C23H21BrN2O2S

Molecular Weight

469.397

IUPAC Name

(S)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

InChI

InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m0/s1

InChI Key

NIPTUMFVYBXSMZ-QFIPXVFZSA-N

SMILES

O=C1CN(C(C2=CC=C(Br)S2)=O)[C@@H](C3=CC(C)=CC(C)=C3)C4=CC(C)=CC=C4N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGC6870N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.